myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH
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Overview
Description
Myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH is a synthetic peptide compound. It is characterized by the presence of a myristoyl group attached to the N-terminal phenylalanine (Phe) residue, followed by a sequence of glutamic acid (Glu), arginine (Arg), and alanine (Ala) residues. This compound is often used in biochemical research due to its ability to penetrate cell membranes and interact with intracellular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The myristoyl group is introduced at the N-terminus of the peptide chain through acylation with myristic acid. The reaction conditions often involve the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity of the final product. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.
Substitution: The peptide can participate in substitution reactions, where specific amino acid residues are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU and DIPEA are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups.
Scientific Research Applications
Myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The peptide’s ability to penetrate cell membranes makes it useful for studying intracellular signaling pathways and protein interactions.
Medicine: It is investigated for its potential therapeutic applications, including drug delivery and as a component of peptide-based vaccines.
Industry: The compound is used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH involves its ability to interact with specific molecular targets within cells. The myristoyl group enhances the peptide’s hydrophobicity, facilitating its insertion into cell membranes. Once inside the cell, the peptide can bind to intracellular proteins, modulating their activity and influencing various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Myristoyl-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln: This compound is similar in structure but has a different sequence of amino acids, leading to distinct biological activities.
Myristoyl-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH Trifluoroacetate: Another related compound with a similar myristoylated peptide structure.
Uniqueness
Myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. The presence of multiple glutamic acid residues may influence its solubility and interaction with other biomolecules.
Properties
Molecular Formula |
C47H75N9O14 |
---|---|
Molecular Weight |
990.1 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]butanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C47H75N9O14/c1-3-4-5-6-7-8-9-10-11-12-16-21-37(57)52-36(29-31-18-14-13-15-19-31)45(68)56-35(24-27-40(62)63)44(67)55-34(23-26-39(60)61)43(66)54-33(22-25-38(58)59)42(65)53-32(20-17-28-50-47(48)49)41(64)51-30(2)46(69)70/h13-15,18-19,30,32-36H,3-12,16-17,20-29H2,1-2H3,(H,51,64)(H,52,57)(H,53,65)(H,54,66)(H,55,67)(H,56,68)(H,58,59)(H,60,61)(H,62,63)(H,69,70)(H4,48,49,50)/t30-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
DIRBXVLNYZWQHC-VCAFKBFISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O |
Origin of Product |
United States |
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